molecular formula C14H16O3S B7869835 (3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol

(3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7869835
M. Wt: 264.34 g/mol
InChI Key: VVUWVCDXKBTELS-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol is an organic compound that features a methanol group attached to a 3,4-dimethoxyphenyl ring and a 5-methylthiophen-2-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of (3,4-dimethoxyphenyl)(5-methylthiophen-2-yl)methane.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a methylthiophene ring.

    (3,4-Dimethoxyphenyl)(4-methylthiophen-2-yl)methanol: Similar structure but with a different substitution pattern on the thiophene ring.

    (3,4-Dimethoxyphenyl)(5-ethylthiophen-2-yl)methanol: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

(3,4-Dimethoxyphenyl)(5-methylthiophen-2-yl)methanol is unique due to the specific combination of the 3,4-dimethoxyphenyl and 5-methylthiophen-2-yl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-9-4-7-13(18-9)14(15)10-5-6-11(16-2)12(8-10)17-3/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWVCDXKBTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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